BL-918 - 2101517-69-3

BL-918

Catalog Number: EVT-262781
CAS Number: 2101517-69-3
Molecular Formula: C23H15F8N3OS
Molecular Weight: 533.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BL 918 is an activator of unc-51-like autophagy activating kinase 1 (ULK1). It activates ULK1 with an EC50 value of 24.14 nM in an ADP-based kinase assay. BL 918 (5 µM) increases the levels of ULK1 phosphorylated at serine 317 (Ser317) or Ser555, reduces the level of ULK1 phosphorylated at Ser757, and induces autophagy in SH-SY5Y cells. It reduces motor dysfunction and increases the number of dopaminergic neurons in the striatum in a mouse model of Parkinson’s disease induced by MPTP when administered at doses of 40 and 80 mg/kg.
BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1). BL-918 induces cytoprotective autophagy for Parkinson's disease treatment. BL-918 induced autophagy via the ULK complex in SH-SY5Y cells. Intriguingly, this activator displayed a cytoprotective effect on MPP+-treated SH-SY5Y cells, as well as protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons by targeting ULK1-modulated autophagy in mouse models of PD. Together, these results demonstrate the therapeutic potential to target ULK1, and BL-918 may serve as a candidate drug for future PD treatment.
Overview

BL-918 is a small-molecule compound identified as a potent activator of unc-51-like autophagy activating kinase 1 (ULK1), with a molecular weight of approximately 533.08 Da. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis and Parkinson's disease. The compound operates by inducing autophagy, a cellular process critical for degrading and recycling cellular components, which is especially important in the context of protein aggregation diseases.

Source and Classification

BL-918 was developed as part of research aimed at enhancing autophagic processes to combat neurodegenerative conditions. The compound is classified under small-molecule activators of ULK1 and is primarily utilized in laboratory settings for research purposes. Its chemical structure is denoted by the formula C23H15F8N3OSC_{23}H_{15}F_{8}N_{3}OS, and it is cataloged under the CAS number 2101517-69-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of BL-918 involves several chemical reactions that yield the final product through a multi-step process. While specific synthetic routes are not detailed in the available literature, the synthesis typically includes:

  1. Formation of Key Intermediates: Initial reactions produce intermediates that contain the core structures necessary for ULK1 activation.
  2. Functionalization: Subsequent steps involve introducing functional groups that enhance the compound's efficacy and specificity towards ULK1.
  3. Purification: The final product undergoes purification processes, such as chromatography, to ensure high purity levels suitable for biological testing.

The compound's effectiveness as an ULK1 activator is evidenced by its low half-maximal effective concentration (EC50) of approximately 24.14 nM, indicating a strong affinity for its target .

Molecular Structure Analysis

Structure and Data

The molecular structure of BL-918 features a complex arrangement of carbon, nitrogen, sulfur, and fluorine atoms that contribute to its biological activity. The specific structural characteristics include:

  • Core Structure: A fused ring system that provides stability and facilitates interaction with ULK1.
  • Functional Groups: Various functional groups that enhance solubility and bioavailability.

The compound's ability to penetrate the blood-brain barrier is significant for its application in treating central nervous system disorders .

Chemical Reactions Analysis

Reactions and Technical Details

BL-918 primarily engages in biochemical interactions that activate ULK1, leading to enhanced autophagy. Key reactions include:

  1. Phosphorylation of ULK1: BL-918 activates ULK1 through phosphorylation, which initiates the autophagic signaling cascade.
  2. Induction of Autophagy: The activation leads to increased formation of autophagosomes, facilitating the degradation of toxic protein aggregates such as superoxide dismutase 1 (SOD1) associated with amyotrophic lateral sclerosis .

These reactions underscore BL-918's role as a significant modulator of cellular homeostasis through autophagy.

Mechanism of Action

Process and Data

The mechanism by which BL-918 exerts its effects involves several steps:

  1. Activation of ULK1: Upon administration, BL-918 binds to ULK1, triggering its activation.
  2. Autophagic Flux Enhancement: Activated ULK1 promotes autophagosome formation and maturation, leading to increased clearance of damaged proteins.
  3. Cytoprotective Effects: This process results in cytoprotection against neurodegenerative processes by removing toxic aggregates from neuronal cells.

In experimental models, treatment with BL-918 has demonstrated improved motor function and prolonged lifespan in mice models of amyotrophic lateral sclerosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BL-918 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 533.08 Da
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 27.5 mg/mL (51.55 mM) .
  • Storage Conditions: Recommended storage includes -20°C for solid form and -80°C for solutions.

These properties are critical for its handling in laboratory settings and influence its efficacy in biological applications.

Applications

Scientific Uses

BL-918 has significant potential in various scientific applications:

  • Neurodegenerative Disease Research: Primarily investigated for its therapeutic effects against amyotrophic lateral sclerosis and Parkinson's disease through autophagy induction.
  • Cellular Mechanism Studies: Used to study the mechanisms underlying autophagy and its role in cellular health.
  • Pharmacological Development: Serves as a lead compound for developing new therapies targeting autophagic processes in neurodegeneration.

The ongoing research into BL-918 underscores its importance as a tool for understanding disease mechanisms and developing novel therapeutic strategies .

Properties

CAS Number

2101517-69-3

Product Name

BL-918

IUPAC Name

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide

Molecular Formula

C23H15F8N3OS

Molecular Weight

533.4 g/mol

InChI

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1

InChI Key

BDBWQANRZRCMMD-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

BL-918; BL 918; BL918.

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.